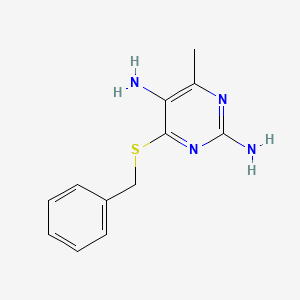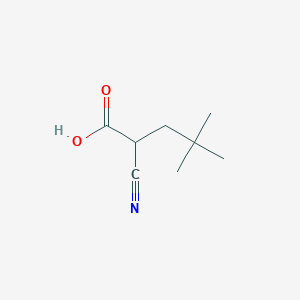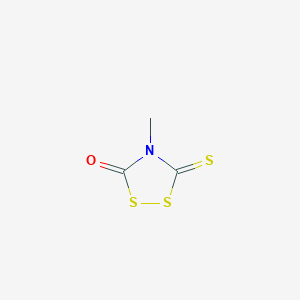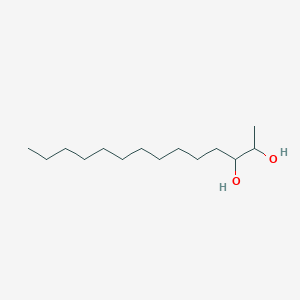
Tetradecane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecane-2,3-diol is an organic compound with the molecular formula C14H30O2. It is a type of glycol, specifically a diol, which means it contains two hydroxyl (-OH) groups. These hydroxyl groups are located on the second and third carbon atoms of the tetradecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradecane-2,3-diol can be synthesized through several methods. One common approach involves the hydroxylation of tetradecane using oxidizing agents. For instance, the reaction of tetradecane with osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) can yield this compound. Another method involves the use of potassium permanganate (KMnO4) as the oxidizing agent.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of cobalt-based heterogeneous catalysts for the aerobic oxidative cleavage of tetradecane . This method is advantageous due to its efficiency and the ability to operate under mild conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: this compound can be reduced to form tetradecane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4), potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Tetradecane.
Substitution: Chlorinated tetradecane derivatives.
Wissenschaftliche Forschungsanwendungen
Tetradecane-2,3-diol has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: This compound is used in the production of surfactants, lubricants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of tetradecane-2,3-diol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl groups are oxidized to form carbonyl compounds through the cleavage of C-C bonds. This process involves the formation of intermediate species and the transfer of electrons between the reactants and the oxidizing agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Tetradecanediol: Similar to tetradecane-2,3-diol but with hydroxyl groups on the first and second carbon atoms.
1,3-Tetradecanediol: Hydroxyl groups on the first and third carbon atoms.
1,4-Tetradecanediol: Hydroxyl groups on the first and fourth carbon atoms.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl groups on the second and third carbon atoms. This positioning influences its reactivity and the types of reactions it can undergo. For example, the proximity of the hydroxyl groups allows for specific oxidation reactions that may not occur with other isomers .
Eigenschaften
CAS-Nummer |
88580-08-9 |
|---|---|
Molekularformel |
C14H30O2 |
Molekulargewicht |
230.39 g/mol |
IUPAC-Name |
tetradecane-2,3-diol |
InChI |
InChI=1S/C14H30O2/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h13-16H,3-12H2,1-2H3 |
InChI-Schlüssel |
WYWPXCFLRKKRPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


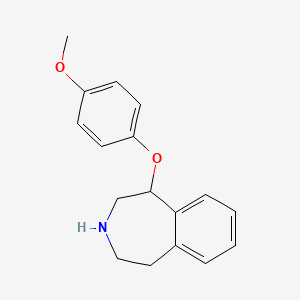

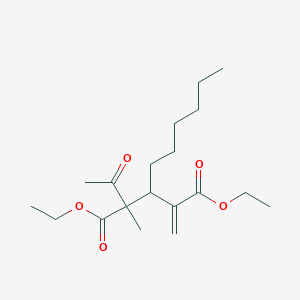
![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)


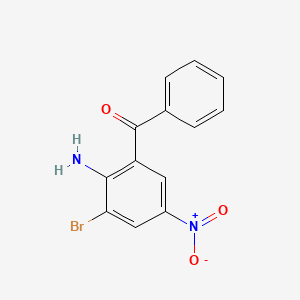
![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
